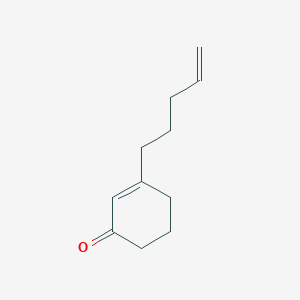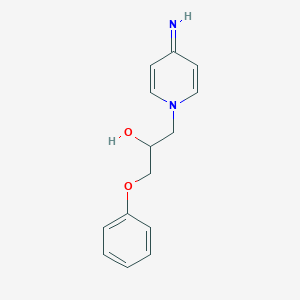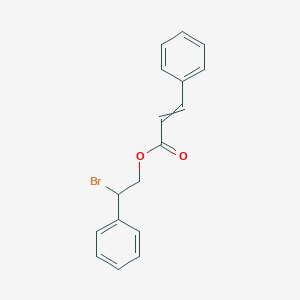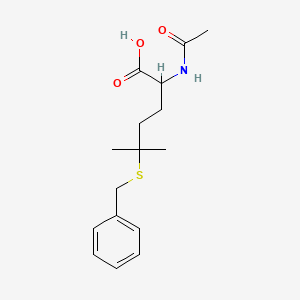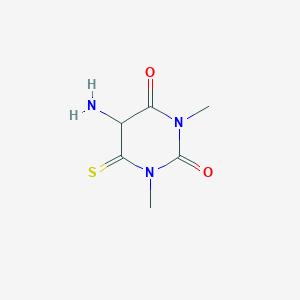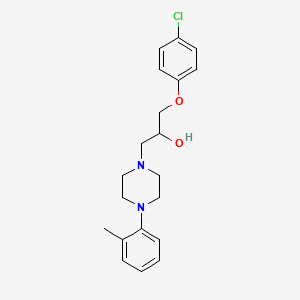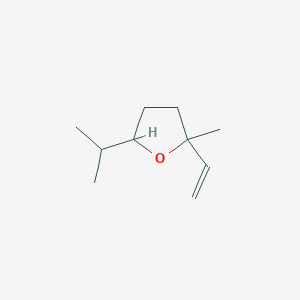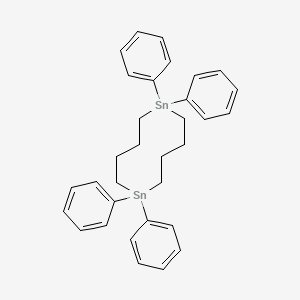
1,1,6,6-Tetraphenyl-1,6-distannecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraphenyl-1,6-distannecane is a unique organotin compound characterized by its distinctive structure, which includes two tin atoms bonded to phenyl groups
Méthodes De Préparation
The synthesis of 1,1,6,6-Tetraphenyl-1,6-distannecane typically involves the reaction between butane-1,4-diyl dimagnesium dibromide and diphenyltin dichloride . The reaction conditions often require careful control of temperature and solvent to ensure the successful formation of the desired product. The compound can be isolated and purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
1,1,6,6-Tetraphenyl-1,6-distannecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include halogens, organolithium compounds, and Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,6,6-Tetraphenyl-1,6-distannecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal atoms and biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the development of materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism by which 1,1,6,6-Tetraphenyl-1,6-distannecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetraphenyl-1,6-distannecane can be compared to other organotin compounds such as 1,1-diphenylstannacyclopentane . While both compounds contain tin atoms bonded to phenyl groups, this compound has a more complex structure, leading to different chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research Its unique structure and chemical properties make it a valuable subject of study in various fields, from chemistry to medicine
Propriétés
Numéro CAS |
68970-21-8 |
|---|---|
Formule moléculaire |
C32H36Sn2 |
Poids moléculaire |
658.0 g/mol |
Nom IUPAC |
1,1,6,6-tetraphenyl-1,6-distannecane |
InChI |
InChI=1S/4C6H5.2C4H8.2Sn/c4*1-2-4-6-5-3-1;2*1-3-4-2;;/h4*1-5H;2*1-4H2;; |
Clé InChI |
USUOMOSNZAEPFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



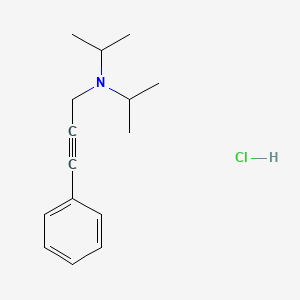
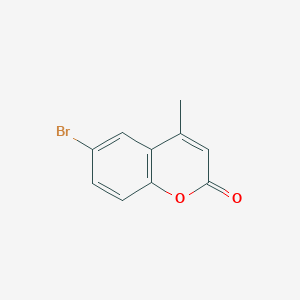

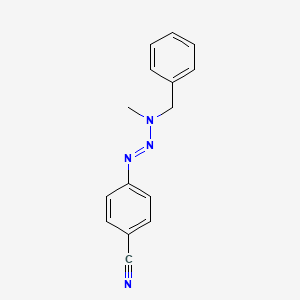
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
